Dapagliflozin-d5

Bioanalytical method validation LC-MS/MS quantification Matrix effect compensation

Dapagliflozin-d5 is the pentadeuterated internal standard for dapagliflozin LC-MS/MS quantification. Deuterium labeling at the ethoxy group ensures exact co-elution and ionization efficiency, compensating matrix effects that structural analog IS cannot. Validated to FDA/EMA guidelines (precision <10%, LLOQ 10 µg/L, R² 0.9987), it supports GLP-compliant IND/NDA/ANDA studies and high-throughput PK profiling (10 min/sample). Enables detection in challenging matrices like hair (LOD 5 pg/mg). Procure with batch-specific COA for regulatory documentation.

Molecular Formula C21H25ClO6
Molecular Weight 413.9 g/mol
CAS No. 1204219-80-6
Cat. No. B585938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin-d5
CAS1204219-80-6
Synonyms(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol-D5;  BMS 512148-D5
Molecular FormulaC21H25ClO6
Molecular Weight413.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
InChIInChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2
InChIKeyJVHXJTBJCFBINQ-CAXKFZQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d5)A solid

Dapagliflozin-d5 (CAS 1204219-80-6) Procurement Guide for Bioanalytical Quantification


Dapagliflozin-d5 (BMS-512148-d5, CAS 1204219-80-6) is a pentadeuterated stable isotope-labeled analog of dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor [1]. With a molecular formula of C21H20D5ClO6 and a molecular weight of 413.90 g/mol, the compound incorporates five deuterium atoms at the ethoxy group position . It is specifically manufactured and qualified for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the accurate quantification of unlabeled dapagliflozin in biological matrices . Commercial sources report purity specifications ranging from 95% to ≥99% deuterated forms (d1-d5), with certificates of analysis available upon request for regulatory submissions .

Why Dapagliflozin-d5 Cannot Be Substituted with Unlabeled Dapagliflozin or Structural Analogs in Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting a stable isotope-labeled (SIL) internal standard such as dapagliflozin-d5 with unlabeled dapagliflozin or a structurally related SGLT2 inhibitor (e.g., empagliflozin, canagliflozin) introduces quantitation errors that compromise method accuracy and regulatory compliance. SIL-IS compounds co-elute with the analyte and exhibit nearly identical ionization efficiency and extraction recovery, thereby compensating for matrix effects, ion suppression/enhancement, and sample preparation variability [1]. In contrast, structural analog internal standards may exhibit differential retention times, divergent matrix effect profiles, and non-parallel extraction recoveries relative to the target analyte, leading to inaccurate concentration determinations [2]. A critical review of 73 antidiabetic drug quantification studies concluded that SIL internal standards are the preferred choice for reliable bioanalytical method validation, while structural analogs should be reserved only when SIL-IS is unavailable or cost-prohibitive [3].

Quantitative Evidence Guide: Dapagliflozin-d5 Performance vs. Alternative Internal Standards


Isotopic Internal Standard vs. Structural Analog: Matrix Effect Compensation

Dapagliflozin-d5 as a stable isotope-labeled internal standard (SIL-IS) compensates for matrix effects more effectively than structural analog internal standards (e.g., empagliflozin) in dapagliflozin quantification. In a UHPLC-Q-Orbitrap MS method using dapagliflozin-d5 as IS, the extraction recovery of dapagliflozin from rat plasma was 86.16%–96.06%, with precision and accuracy <10% across the calibration range, demonstrating effective matrix effect correction [1]. In contrast, methods employing empagliflozin as IS for dapagliflozin quantification require separate optimization due to differential chromatographic behavior and ion suppression profiles . SIL-IS co-elutes with the target analyte, ensuring parallel ionization suppression/enhancement, whereas structural analogs may exhibit divergent matrix effects that cannot be fully corrected without extensive validation [2].

Bioanalytical method validation LC-MS/MS quantification Matrix effect compensation

Assay Sensitivity: LOD and LOQ Achieved with Dapagliflozin-d5 Internal Standard

Using dapagliflozin-d5 as an internal standard in an LC-MS/MS method for hair analysis, the method achieved a limit of detection (LOD) of 5 pg/mg and a limit of quantification (LOQ) of 10 pg/mg for dapagliflozin [1]. The calibration range extended from 10 to 10,000 pg/mg with acceptable linearity for dapagliflozin, empagliflozin, and canagliflozin simultaneously. Repeatability and reproducibility were below 20% at three concentration levels for all analytes [1]. This represents the first validated method for dapagliflozin detection in human hair, a challenging keratinized matrix with low analyte incorporation [2]. Without a deuterated internal standard, achieving comparable sensitivity and precision in hair would be substantially more difficult due to pronounced matrix interference [2].

LC-MS/MS method validation Limit of detection Hair analysis

Pharmacokinetic Application: In Vivo Validation Using Dapagliflozin-d5

Dapagliflozin-d5 has been successfully applied as an internal standard in a validated UHPLC-Q-Orbitrap MS method to evaluate dapagliflozin pharmacokinetics in rats following a single oral dose of 1 mg/kg [1]. The method demonstrated a linear calibration range of 10–10,000 µg/L with a determination coefficient (R²) of 0.9987 and a lower limit of quantification (LLOQ) of 10 µg/L [1]. Analysis time was only 10 minutes per sample, and dapagliflozin was effectively separated from matrix backgrounds [2]. Precision and accuracy were both <10% across the entire calibration range, meeting FDA and EMA bioanalytical method validation guidelines [1]. The study successfully generated pharmacokinetic profiles, confirming the method's suitability for preclinical and potentially clinical pharmacokinetic assessments [1].

Pharmacokinetic study In vivo bioanalysis Rat plasma

Purity Specification and Lot-to-Lot Consistency Across Vendors

Commercial sources report varying purity specifications for dapagliflozin-d5, ranging from 95% to ≥99% deuterated forms . MedChemExpress specifies 98.06% purity (HPLC) for catalog number HY-10450S . Cayman Chemical specifies ≥99% deuterated forms (d1-d5) for item number 22611, with full batch-specific certificates of analysis available . Santa Cruz Biotechnology reports purity >95% by ELSD/LCMS and >95% by TLC for catalog sc-500166 . BOC Sciences reports 95% by HPLC and 95% atom D . AKSci reports minimum 95% purity . The highest specification (≥99% deuterated forms) from Cayman Chemical may be preferential for applications requiring the most stringent isotopic purity, such as high-sensitivity clinical trial sample analysis or regulatory submission methods where low-level impurities could interfere with quantification .

Certificate of Analysis Chemical purity Quality control

Physical and Storage Properties: Differentiation for Long-Term Stability

Dapagliflozin-d5 exhibits physical and stability characteristics that differ from its unlabeled counterpart in ways relevant to laboratory procurement and handling. The compound is hygroscopic and requires storage at -20°C under inert atmosphere for maximum stability [1]. Solubility data indicate it is soluble in DMSO, DMF, and ethanol at concentrations up to 30 mg/mL . The predicted boiling point is 609.0±55.0°C at 760 mmHg, and predicted density is 1.3±0.1 g/cm³ . The melting point is reported as >62°C with decomposition [1]. These hygroscopic properties necessitate careful handling to avoid moisture absorption, which could compromise weighing accuracy and long-term stability. The recommended storage at -20°C differs from the unlabeled compound's ambient storage conditions in some cases, requiring dedicated freezer capacity in procurement planning .

Storage stability Solubility profile Laboratory handling

Recommended Application Scenarios for Dapagliflozin-d5 Based on Validated Evidence


Regulatory-Compliant Preclinical and Clinical Pharmacokinetic Studies

Dapagliflozin-d5 is the optimal internal standard for GLP and regulatory-compliant pharmacokinetic studies of dapagliflozin in biological matrices. Evidence from rat plasma pharmacokinetic studies demonstrates that using dapagliflozin-d5 enables precision and accuracy <10% across the 10–10,000 µg/L calibration range, with a validated LLOQ of 10 µg/L and R² of 0.9987 [1]. These validation parameters meet FDA and EMA bioanalytical method validation guidelines, making the method suitable for IND/NDA submissions and ANDA bioequivalence studies [1]. The 10-minute analysis time per sample supports high-throughput pharmacokinetic profiling required for large preclinical studies and clinical trial sample analysis [2]. Procurement of dapagliflozin-d5 is essential for laboratories conducting regulated bioanalysis where method validation documentation must demonstrate adequate matrix effect compensation and IS suitability.

Forensic and Clinical Toxicology: Hair and Alternative Matrix Testing

Dapagliflozin-d5 enables the detection and quantification of dapagliflozin in challenging alternative matrices such as human hair, where analyte incorporation is low and matrix interference is pronounced. The validated LC-MS/MS method using dapagliflozin-d5 achieved an LOD of 5 pg/mg and LOQ of 10 pg/mg in hair, with repeatability and reproducibility below 20% at three concentrations [3]. This represents the first published method for gliflozin detection in hair, demonstrating that dapagliflozin-d5 is indispensable for forensic toxicology laboratories seeking to establish past exposure monitoring in medicolegal contexts [3]. The method's success in hair suggests broader applicability to other keratinized or difficult matrices (e.g., nails, dried blood spots) where matrix effects are severe and SIL-IS compensation is critical [3].

Therapeutic Drug Monitoring and Clinical Pharmacology

For clinical pharmacology laboratories performing therapeutic drug monitoring (TDM) of dapagliflozin, dapagliflozin-d5 provides the analytical robustness required for accurate patient plasma concentration determination. The compound's deuterium labeling ensures co-elution with dapagliflozin in reversed-phase LC methods, effectively compensating for patient-to-patient matrix variability and ion suppression from endogenous plasma components [4]. While regulatory compliance is less stringent than in drug development, TDM assays still require high accuracy and precision for clinical decision-making regarding dose adjustment, adherence assessment, or toxicity monitoring. Procurement of dapagliflozin-d5 from vendors offering batch-specific certificates of analysis with detailed characterization data (MS, NMR, HPLC, KF) supports the documentation requirements for clinical laboratory accreditation .

Generic Drug Development: ANDA Method Validation and Quality Control

Dapagliflozin-d5 is a critical reference material for generic pharmaceutical companies developing abbreviated new drug applications (ANDAs) for dapagliflozin formulations. The compound serves as an internal standard in validated LC-MS/MS methods for bioequivalence studies comparing generic formulations to the reference listed drug (RLD) . ChemWhat supplies dapagliflozin-d5 with detailed characterization data compliant with regulatory guidelines and notes that the product can be used for analytical method development, method validation (AMV), and quality control applications during ANDA submission or commercial production [5]. Additionally, dapagliflozin-d5 serves as a reference standard for impurity profiling and stability-indicating assays, with traceability to pharmacopeial standards (USP or EP) available upon feasibility assessment [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapagliflozin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.